molecular formula C11H12O3 B11769315 Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B11769315
M. Wt: 192.21 g/mol
InChI Key: IDJNUGNMQBIGAJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the carboxylate group.

    2,3-Dihydrobenzofuran-7-carboxamide: Contains an amide group instead of a carboxylate group.

    2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Features a ketone group in addition to the carboxamide group.

Uniqueness

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-6-8-4-3-5-9(10(8)14-7)11(12)13-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJNUGNMQBIGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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